molecular formula C10H14O3 B1368552 (2,6-Dimethoxy-4-methylphenyl)methanol CAS No. 875664-51-0

(2,6-Dimethoxy-4-methylphenyl)methanol

Cat. No.: B1368552
CAS No.: 875664-51-0
M. Wt: 182.22 g/mol
InChI Key: FZOYONABQLHLHW-UHFFFAOYSA-N
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Description

(2,6-Dimethoxy-4-methylphenyl)methanol is an organic compound with the molecular formula C10H14O3 It is a white crystalline solid with a melting point of 70-72°C

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxy-4-methylphenyl)methanol typically involves the reduction of the corresponding aldehyde or ketone. One common method is the reduction of (2,6-Dimethoxy-4-methylbenzaldehyde) using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst under high pressure and temperature conditions. This method allows for large-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethoxy-4-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (2,6-Dimethoxy-4-methylbenzaldehyde) using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: It can be further reduced to (2,6-Dimethoxy-4-methylphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: (2,6-Dimethoxy-4-methylbenzaldehyde)

    Reduction: (2,6-Dimethoxy-4-methylphenyl)methane

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

(2,6-Dimethoxy-4-methylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (2,6-Dimethoxy-4-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dimethoxyphenol): Similar structure but lacks the methyl group.

    (4-Methyl-2,6-dimethoxyphenol): Similar structure but with a hydroxyl group instead of a methanol group.

    (2,6-Dimethoxy-4-methylbenzaldehyde): The aldehyde form of the compound.

Uniqueness

(2,6-Dimethoxy-4-methylphenyl)methanol is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its reactivity and potential applications

Properties

IUPAC Name

(2,6-dimethoxy-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7-4-9(12-2)8(6-11)10(5-7)13-3/h4-5,11H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOYONABQLHLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641043
Record name (2,6-Dimethoxy-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875664-51-0
Record name (2,6-Dimethoxy-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 875664-51-0
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